Yck2-IN-1 Demonstrates Superior Yck2 Inhibitory Potency (IC50 = 80 nM) vs. Parent GW461484A (IC50 = 110 nM)
Yck2-IN-1 (Compound 2a) exhibits a 27% improvement in biochemical inhibition of C. albicans Yck2 relative to the parent compound GW461484A (GW) [1]. In two-fold dose-response kinase assays, Yck2-IN-1 achieved an IC50 of 0.08 µM (80 nM), compared to 0.11 µM for GW and 0.13 µM for the 6-fluoro analog 2b [1]. Among all pyrazolo[1,5-a]pyridine derivatives tested, 2a demonstrated the highest potency against Yck2 [1].
| Evidence Dimension | Yck2 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.08 µM (80 nM) |
| Comparator Or Baseline | GW461484A: IC50 = 0.11 µM; 2b (6-F): IC50 = 0.13 µM; 1e (6-CN imidazopyridine): IC50 = 0.10 µM |
| Quantified Difference | 2a is 1.38-fold more potent than GW; 1.63-fold more potent than 2b; 1.25-fold more potent than 1e |
| Conditions | Recombinant C. albicans Yck2 kinase assay, two-fold dose-response (0–15 µM) |
Why This Matters
Superior target engagement potency reduces the concentration required for antifungal effect, potentially improving the therapeutic window and minimizing off-target toxicity.
- [1] Puumala, E., Nandakumar, M., Yiu, B., et al. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans. Nat Commun 16, 2156 (2025). View Source
